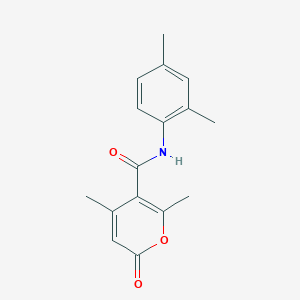![molecular formula C9H9F3N2O2 B7461818 3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide, also known as OTAVA-BB 1207201, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide exhibits a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the proliferation and migration of cancer cells. It has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide in lab experiments is its high potency and specificity. It has been found to exhibit a strong inhibitory effect on COX-2 and NF-κB, making it a valuable tool for studying the role of these enzymes and signaling pathways in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide. One area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases, cancer, and viral infections. Another direction is the investigation of its potential as a tool for studying the role of COX-2 and NF-κB in various biological processes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields, such as materials science and catalysis.
In conclusion, 3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in different fields.
Métodos De Síntesis
The synthesis of 3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with acryloyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-1-2-8(16)14(5-6)4-3-7(13)15/h1-2,5H,3-4H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHWQQBFCCEXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7461744.png)
![N-(2-fluoro-4-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7461746.png)







![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)

![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)
